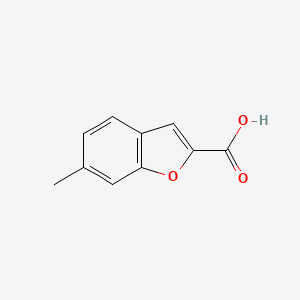

6-Methylbenzofuran-2-carboxylic acid

CAS No.: 50779-65-2

Cat. No.: VC2532809

Molecular Formula: C10H8O3

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50779-65-2 |

|---|---|

| Molecular Formula | C10H8O3 |

| Molecular Weight | 176.17 g/mol |

| IUPAC Name | 6-methyl-1-benzofuran-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H8O3/c1-6-2-3-7-5-9(10(11)12)13-8(7)4-6/h2-5H,1H3,(H,11,12) |

| Standard InChI Key | STGSJLZWQHRTGE-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)C=C(O2)C(=O)O |

| Canonical SMILES | CC1=CC2=C(C=C1)C=C(O2)C(=O)O |

Introduction

Chemical Structure and Properties

6-Methylbenzofuran-2-carboxylic acid consists of a benzofuran core structure with a carboxylic acid group at the 2-position and a methyl group at the 6-position. The compound has a molecular formula of C₁₀H₈O₃ and a molecular weight of 176.17 g/mol. Its structure represents a classic example of heterocyclic chemistry, with the oxygen-containing furan ring fused to a benzene ring creating the benzofuran scaffold that serves as a foundation for numerous biologically active compounds.

The physical properties of 6-Methylbenzofuran-2-carboxylic acid are significantly influenced by the presence of both the carboxylic acid group, which contributes to its acidic character and hydrogen bonding capabilities, and the methyl group, which enhances its lipophilicity. These structural features are crucial determinants of the compound's biological activity profile and pharmaceutical potential.

Synthesis Methodologies

Perkin Rearrangement

One of the most established methods for synthesizing benzofuran-2-carboxylic acids is the Perkin rearrangement reaction. This historical synthetic route, first reported by W.H. Perkin in 1870, involves the base-catalyzed rearrangement of 3-halocoumarins to produce benzofuran-2-carboxylic acids . The mechanism proceeds through a two-stage process:

-

Base-catalyzed ring fission of the 3-halocoumarin, resulting in the formation of a dianion intermediate

-

Subsequent cyclization via intramolecular nucleophilic attack by the phenoxide anion on the vinyl group

This reaction traditionally requires reflux conditions for approximately 3 hours to achieve quantitative yields of the benzofuran-2-carboxylic acid products .

Microwave-Assisted Synthesis

Recent advancements in synthesis techniques have led to the development of microwave-assisted methods that significantly expedite the production of benzofuran-2-carboxylic acids. This modern approach dramatically reduces reaction times from hours to minutes while maintaining excellent yields .

The microwave-assisted Perkin rearrangement protocol typically involves:

-

Addition of the 3-bromocoumarin substrate to a microwave vessel

-

Treatment with ethanol and sodium hydroxide

-

Microwave irradiation at specific power levels (typically 300-400W) for about 5 minutes at 79°C

-

Work-up with concentrated hydrochloric acid to precipitate the final product

This expedited synthetic method provides an efficient route to benzofuran-2-carboxylic acids with very short reaction times and high yields, as demonstrated in Table 1.

Table 1: Microwave-Assisted Synthesis of Benzofuran-2-carboxylic Acids

| Starting Material | Product | Power Level | Reaction Time | Temperature | Yield |

|---|---|---|---|---|---|

| 3-Bromocoumarin | Benzofuran-2-carboxylic acid | 300W | 5 minutes | 79°C | 95-99% |

Data synthesized from information in source

Biological Activities and Applications

Anti-tumor Activity

Related benzofuran compounds have demonstrated promising anti-tumor properties. For example, a library synthesis of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives was conducted specifically to develop anti-tumor agents . Through hit-to-lead optimization, researchers identified a highly potent derivative, (2,4-dimethoxyphenyl)-[6-(3-fluorophenyl)-4-hydroxy-3-methylbenzofuran-2-yl]methanone, which exhibited selective cytotoxicity against tumorigenic cell lines .

While specific data on 6-Methylbenzofuran-2-carboxylic acid's anti-tumor activity is limited, the established activity of structurally similar compounds suggests potential in this therapeutic area worthy of further investigation.

Structure-Activity Relationships

Comparative Analysis with Related Compounds

Understanding the relationship between the structure of 6-Methylbenzofuran-2-carboxylic acid and its biological activity can be enhanced by comparing it with similar benzofuran derivatives. Table 2 presents a comparison of structural features among related compounds.

Table 2: Structural Comparison of 6-Methylbenzofuran-2-carboxylic Acid and Related Compounds

Data compiled from sources, , and

Impact of Functional Group Modifications

The positioning of functional groups on the benzofuran scaffold significantly impacts biological activity. The methyl group at position 6 in 6-Methylbenzofuran-2-carboxylic acid influences lipophilicity and membrane permeability, while the carboxylic acid group at position 2 contributes to hydrogen bonding interactions with potential biological targets. Substituting these groups with others (such as methoxy or hydroxyl) or altering their positions can dramatically change the compound's biochemical properties and interaction profile.

Research Applications

Pharmaceutical Development

6-Methylbenzofuran-2-carboxylic acid serves as a valuable building block in pharmaceutical research and development. Its unique structural features make it a promising starting point for the design of novel drug candidates. The compound can undergo various chemical modifications, including:

-

Esterification of the carboxylic acid group to improve lipophilicity

-

Addition of functional groups to the benzene ring to enhance target specificity

-

Formation of amide derivatives to alter pharmacokinetic properties

These modifications enable medicinal chemists to explore structure-activity relationships and optimize lead compounds for specific therapeutic applications.

Intermediates in Organic Synthesis

Beyond its direct biological applications, 6-Methylbenzofuran-2-carboxylic acid functions as an important intermediate in organic synthesis. The carboxylic acid group provides a versatile handle for further functionalization, enabling the compound to serve as a precursor for more complex molecular structures with diverse applications in both research and industry.

Future Research Directions

The current body of research on 6-Methylbenzofuran-2-carboxylic acid reveals several promising avenues for future investigation:

-

More extensive evaluation of its specific biological activities, particularly in relation to anti-inflammatory, analgesic, and anti-tumor properties

-

Development of improved synthetic routes to enhance accessibility and scalability

-

Exploration of novel derivatives with optimized pharmacological profiles

-

Investigation of potential applications beyond pharmaceuticals, such as in materials science or agricultural chemistry

Advanced computational studies could also help predict interactions between 6-Methylbenzofuran-2-carboxylic acid and biological targets, guiding experimental design and accelerating the discovery of novel applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume